3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide
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Overview
Description
3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolopyridine ring fused with a thioether linkage and a propanamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide typically involves the following steps:
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Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized via a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes. This reaction is usually carried out at room temperature and is known for its efficiency and operational simplicity .
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Thioether Formation: : The next step involves the introduction of the thioether linkage. This can be achieved by reacting the triazolopyridine core with an appropriate thiol under mild conditions.
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Amidation: : The final step is the formation of the propanamide moiety. This can be done by reacting the intermediate thioether compound with p-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine under appropriate conditions.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biological targets. It can be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various applications in material science and catalysis.
Mechanism of Action
The mechanism of action of 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. The thioether linkage and propanamide moiety contribute to the compound’s overall binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
Pathways: The compound may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(1,2,4-Triazol-3-ylthio)-N-(p-tolyl)propanamide: Similar structure but lacks the pyridine ring.
3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylthio)propanamide: Similar structure but lacks the p-tolyl group.
Uniqueness
3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide is unique due to the presence of both the triazolopyridine core and the p-tolyl group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-12-5-7-13(8-6-12)17-15(21)9-11-22-16-19-18-14-4-2-3-10-20(14)16/h2-8,10H,9,11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWXHEZXFFQBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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